3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine
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Overview
Description
3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-cyclopropoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chloro-cyclopropoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a chloro-cyclopropoxyphenyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of corresponding pyrazole amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-methoxyphenyl)-1H-pyrazol-4-amine
- 3-(5-chloro-2-ethoxyphenyl)-1H-pyrazol-4-amine
- 3-(5-chloro-2-propoxyphenyl)-1H-pyrazol-4-amine
Uniqueness
3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1260169-39-8 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.698 |
IUPAC Name |
5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c13-7-1-4-11(17-8-2-3-8)9(5-7)12-10(14)6-15-16-12/h1,4-6,8H,2-3,14H2,(H,15,16) |
InChI Key |
AFRYRLWMYDRRDD-UHFFFAOYSA-N |
SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)C3=C(C=NN3)N |
Synonyms |
3-(5-Chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-aMine |
Origin of Product |
United States |
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